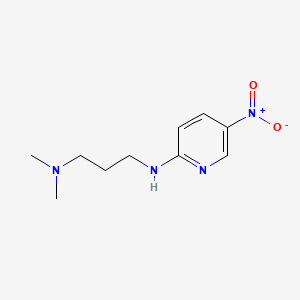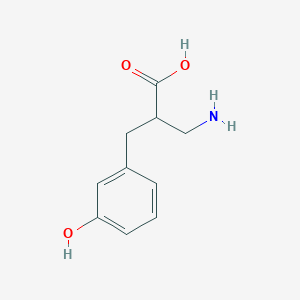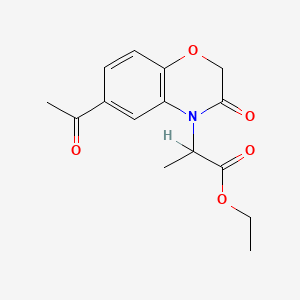
5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of ethoxy and hydroxymethyl groups attached to the oxolane ring contributes to its unique chemical properties.
Preparation Methods
The synthesis of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of ethyl alcohol with a suitable oxirane derivative under acidic or basic conditions to form the desired oxolane ring structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a diol.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its effects in different applications .
Comparison with Similar Compounds
5-Ethoxy-2-(hydroxymethyl)oxolan-3-ol can be compared with other similar compounds, such as:
2-(Hydroxymethyl)oxolane: Lacks the ethoxy group, resulting in different chemical properties.
5-Methoxy-2-(hydroxymethyl)oxolan-3-ol: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
91784-10-0 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R,3S)-5-ethoxy-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C7H14O4/c1-2-10-7-3-5(9)6(4-8)11-7/h5-9H,2-4H2,1H3/t5-,6+,7?/m0/s1 |
InChI Key |
QKVLZRONKFTNJX-GFCOJPQKSA-N |
SMILES |
CCOC1CC(C(O1)CO)O |
Isomeric SMILES |
CCOC1C[C@@H]([C@H](O1)CO)O |
Canonical SMILES |
CCOC1CC(C(O1)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


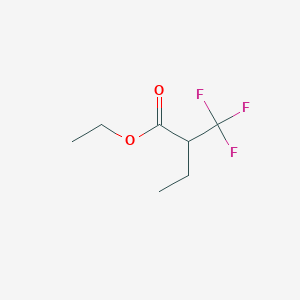
![Ethyl 2-[(2,4-dichlorophenyl)thio]-acetate](/img/structure/B1661422.png)

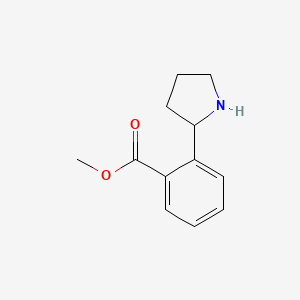

![(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661431.png)

![6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1661434.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B1661436.png)
